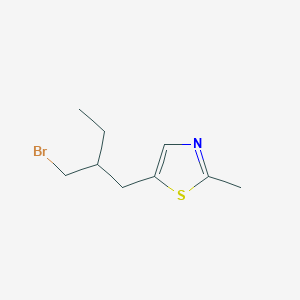

5-(2-(Bromomethyl)butyl)-2-methylthiazole

Description

BenchChem offers high-quality 5-(2-(Bromomethyl)butyl)-2-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(Bromomethyl)butyl)-2-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14BrNS |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

5-[2-(bromomethyl)butyl]-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C9H14BrNS/c1-3-8(5-10)4-9-6-11-7(2)12-9/h6,8H,3-5H2,1-2H3 |

InChI Key |

WTNDDHLCMKGILQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CN=C(S1)C)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-(Bromomethyl)butyl)-2-methylthiazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(2-(Bromomethyl)butyl)-2-methylthiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Although not extensively documented in current literature, its structural motifs—a substituted thiazole ring and a reactive bromomethyl group—suggest its utility as a versatile building block for novel therapeutic agents. This document outlines a prospective synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications based on the established biological activities of analogous thiazole derivatives. Detailed experimental protocols for its synthesis, purification, and characterization are provided to enable researchers to explore its full potential.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules with diverse pharmacological activities. Thiazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal agents.[3][4][5]

The subject of this guide, 5-(2-(Bromomethyl)butyl)-2-methylthiazole, combines the stable 2-methylthiazole core with a 5-position alkyl substituent containing a reactive bromomethyl group. This functional handle is particularly valuable for medicinal chemists, as it allows for the covalent modification of biological targets or the straightforward introduction of further molecular complexity through nucleophilic substitution reactions. The butyl side chain provides a degree of lipophilicity that can be advantageous for cell membrane permeability and interaction with hydrophobic binding pockets.

This guide serves as a foundational resource for researchers and drug development professionals interested in synthesizing and utilizing this promising, yet underexplored, chemical entity.

Proposed Synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole

The synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole can be logically approached in a two-step sequence: first, the construction of the 5-(2-methylbutyl)-2-methylthiazole core, followed by the selective bromination of the side chain.

Step 1: Synthesis of 5-(2-methylbutyl)-2-methylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and robust method for the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[6][7][8] For the synthesis of 5-(2-methylbutyl)-2-methylthiazole, the required precursors are 1-bromo-3-methylhexan-2-one and thioacetamide.

Caption: Proposed Hantzsch synthesis of the thiazole core.

Experimental Protocol: Synthesis of 5-(2-methylbutyl)-2-methylthiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-bromo-3-methylhexan-2-one (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-(2-methylbutyl)-2-methylthiazole.

Step 2: Side-Chain Bromination

The introduction of a bromine atom at the benzylic-like position of the alkyl side chain can be achieved via a radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[9][10][11] This reaction, often referred to as the Wohl-Ziegler reaction, is selective for allylic and benzylic positions.

Caption: Selective bromination of the alkyl side chain.

Experimental Protocol: Synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(2-methylbutyl)-2-methylthiazole (1.0 equivalent) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or vacuum distillation to yield 5-(2-(Bromomethyl)butyl)-2-methylthiazole.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C9H14BrNS |

| Molecular Weight | 248.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | >200 °C (Predicted) |

| Density | ~1.3 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); Insoluble in water. |

| logP | ~3.5 (Predicted) |

Spectroscopic Characterization

The structural elucidation of 5-(2-(Bromomethyl)butyl)-2-methylthiazole would rely on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl group on the thiazole ring (singlet, ~2.7 ppm), the protons of the butyl chain (multiplets), and a diastereotopic methylene group adjacent to the bromine atom (two doublets of doublets, ~3.5-3.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the thiazole ring carbons, the methyl carbon, the carbons of the butyl chain, and the brominated methylene carbon (~30-40 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would likely show characteristic C-H stretching vibrations for the alkyl groups, C=N and C=C stretching from the thiazole ring, and a C-Br stretching frequency.

-

MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the butyl side chain.

Potential Applications in Drug Discovery

The structural features of 5-(2-(Bromomethyl)butyl)-2-methylthiazole make it a highly attractive scaffold for the development of novel therapeutic agents.

-

Covalent Inhibitors: The reactive bromomethyl group can act as an electrophilic warhead, enabling the molecule to form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, serine) in the active site of target proteins. Covalent inhibition can lead to increased potency and prolonged duration of action.

-

Linker for PROTACs and Other Conjugates: The bromomethyl functionality serves as a convenient attachment point for linkers in the design of Proteolysis Targeting Chimeras (PROTACs) or for conjugation to other molecules such as peptides, antibodies, or fluorescent dyes.

-

Scaffold for Library Synthesis: This compound is an excellent starting point for the creation of a library of diverse thiazole derivatives. Nucleophilic displacement of the bromide with various amines, thiols, alcohols, and other nucleophiles can rapidly generate a wide range of analogs for structure-activity relationship (SAR) studies.

Based on the known biological activities of other thiazole-containing molecules, potential therapeutic areas for derivatives of 5-(2-(Bromomethyl)butyl)-2-methylthiazole include:

-

Oncology: Many thiazole derivatives exhibit potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[4][5]

-

Inflammatory Diseases: Thiazoles have been investigated as inhibitors of key inflammatory targets such as p38 MAP kinase and phosphodiesterase 4 (PDE4).

-

Infectious Diseases: The thiazole nucleus is a component of several antibacterial and antifungal agents.[4]

Handling, Storage, and Safety

As a brominated organic compound, 5-(2-(Bromomethyl)butyl)-2-methylthiazole should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be beneficial to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Purification and Analysis

Purification Methods

-

Column Chromatography: Silica gel column chromatography is the recommended method for purifying the final product and intermediates. A gradient of ethyl acetate in hexane is likely to provide good separation.

-

Distillation: For larger quantities, vacuum distillation may be a suitable purification method, provided the compound is thermally stable.

Analytical Methods

-

TLC (Thin Layer Chromatography): A versatile and rapid technique for monitoring reaction progress and assessing purity.

-

HPLC (High-Performance Liquid Chromatography): Can be used for quantitative analysis of purity and for preparative purification of small quantities.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Useful for purity assessment and identification of volatile impurities.

Conclusion

5-(2-(Bromomethyl)butyl)-2-methylthiazole represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its reactive functional group offers a multitude of possibilities for creating novel and diverse molecular entities. This technical guide provides a solid foundation for researchers to begin exploring the synthesis, properties, and applications of this versatile compound, with the ultimate goal of developing new and effective therapeutic agents.

References

- Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycin

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Thiazole synthesis. Organic Chemistry Portal.

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

- common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Benchchem.

- synthesis of thiazoles. YouTube.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.

- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- A Review on Recent Development and biological applications of benzothiazole deriv

- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles

- N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- Process for side-chain bromination of alkylbenzenes.

- Synthesis of some new 5- substituted of. JOCPR.

- Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione. Knowledge Exchange.

- Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)

- Spectroscopic Data of 2a -c in Different Media. Unless stated...

- Process for the purification of halo-aldehydes.

- Showing Compound 2-(2-Methylpropyl)thiazole (FDB008546). FooDB.

- A critical review on purification methods and applic

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- 2-methyl thiazole, 3581-87-1. The Good Scents Company.

- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing.

- Process for purifying proteins in a hydrophobic interaction chromatography flow-through fraction.

- Process for purifying menthol.

- Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone.

- Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. mdpi.com [mdpi.com]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 5-(2-(Bromomethyl)butyl)-2-methylthiazole and its Derivatives for Drug Discovery

This technical guide provides a comprehensive overview of 5-(2-(Bromomethyl)butyl)-2-methylthiazole, a heterocyclic compound with significant potential in medicinal chemistry. While a specific CAS number for this molecule is not publicly cataloged, indicating its likely status as a novel compound, this guide will delve into its constituent parts, predictable chemical properties, a plausible synthetic route, and its potential applications in drug development based on the extensive research into related thiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities for therapeutic applications.

Introduction to the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1][2][3][4] This five-membered heterocyclic ring containing both sulfur and nitrogen is a key pharmacophore in numerous approved drugs and clinical candidates. Its derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties, among others.[1][2][3][4][5] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a bromomethyl group, as in the case of 5-(2-(Bromomethyl)butyl)-2-methylthiazole, provides a reactive handle for further chemical elaboration, making it a valuable intermediate in the synthesis of diverse compound libraries.

Physicochemical Properties and Structural Analysis

While experimental data for the target molecule is unavailable, we can predict its properties based on its constituent functional groups and related known compounds.

Table 1: Predicted Physicochemical Properties of 5-(2-(Bromomethyl)butyl)-2-methylthiazole and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 5-(Bromomethyl)-2-methylthiazole | 838892-95-8 | C5H6BrNS | 192.08 | 231.0 ± 15.0 (Predicted)[6][7] | 1.629 ± 0.06 (Predicted)[6] |

| 5-(2-(Bromomethyl)butyl)-2-methylthiazole | Not Available | C10H16BrNS | 262.21 | Predicted to be higher than the precursor | Predicted to be lower than the precursor |

| 2-Methylthiazole | 3581-87-1 | C4H5NS | 99.15 | 141-142 | 1.109 - 1.116 @ 25°C[8] |

The butyl substituent in the target molecule is expected to increase its lipophilicity compared to the simpler 5-(bromomethyl)-2-methylthiazole, which could influence its biological membrane permeability and potential as a drug candidate.

Proposed Synthesis and Experimental Workflow

The synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole can be logically approached from commercially available precursors. A plausible synthetic route would involve the alkylation of a suitable thiazole derivative. The Hantzsch thiazole synthesis is a fundamental method for creating the core thiazole ring structure.[9]

A key starting material for the synthesis of the target compound is 5-(Bromomethyl)-2-methylthiazole (CAS: 838892-95-8) .[6][7][10] This precursor provides the necessary 2-methylthiazole core with a reactive bromomethyl group at the 5-position. The synthesis of the target molecule would then proceed via a nucleophilic substitution reaction.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 5-(2-(Bromomethyl)butyl)-2-methylthiazole.

Detailed Experimental Protocol

Step 1: Synthesis of the Butyl Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of an appropriate brominated butyl precursor (e.g., 1-bromo-2-methylbutane, which would lead to the desired butyl side chain) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Coupling with 5-(Bromomethyl)-2-methylthiazole

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve 5-(bromomethyl)-2-methylthiazole (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound.

Characterization Workflow

The successful synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole would be confirmed through a series of analytical techniques.

Sources

- 1. longdom.org [longdom.org]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Bromomethyl)-2-methylthiazole CAS#: 838892-95-8 [amp.chemicalbook.com]

- 7. 5-(Bromomethyl)-2-methylthiazole | 838892-95-8 [amp.chemicalbook.com]

- 8. 2-methyl thiazole, 3581-87-1 [thegoodscentscompany.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 838892-95-8|5-(Bromomethyl)-2-methylthiazole|BLD Pharm [bldpharm.com]

Technical Guide: Synthesis and Application of Thiazole Derivatives with Bromomethyl Side Chains

Topic: Thiazole Derivatives with Bromomethyl Side Chains Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Thiazole derivatives bearing bromomethyl side chains (e.g., 4-(bromomethyl)thiazole) represent a critical class of electrophilic heterocycles in medicinal chemistry.[1] Serving as high-reactivity "linchpins," these compounds allow for the rapid introduction of the thiazole scaffold—a pharmacophore found in diverse therapeutics ranging from antiretrovirals (e.g., Ritonavir analogues) to kinase inhibitors—into complex molecular architectures.[1]

This guide provides a rigorous technical analysis of the synthesis, reactivity, and handling of these lachrymatory intermediates.[1] It contrasts the two primary synthetic pathways—de novo Hantzsch synthesis versus radical functionalization—and offers self-validating protocols for laboratory execution.

Part 1: Synthetic Strategies

The construction of a bromomethyl-functionalized thiazole can be approached via two distinct logic gates: Ring Construction (Hantzsch) or Side-Chain Functionalization (Wohl-Ziegler).

Strategy A: The Modified Hantzsch Synthesis

This "bottom-up" approach constructs the thiazole ring while simultaneously installing the halomethyl group. It is the preferred route for generating 4-(chloromethyl) or 4-(bromomethyl) derivatives from acyclic precursors.

-

Mechanism: Condensation of a thioamide (or thiourea) with a 1,3-dihaloacetone (e.g., 1,3-dichloroacetone or 1,3-dibromoacetone).[1]

-

Key Advantage: High regioselectivity; avoids the mixtures often seen in radical bromination.

-

Limitation: Requires handling of highly reactive

-haloketones; 1,3-dibromoacetone is a severe lachrymator.

Strategy B: Radical Bromination (Wohl-Ziegler)

This "top-down" approach functionalizes an existing methylthiazole scaffold using N-Bromosuccinimide (NBS).

-

Mechanism: Free-radical substitution at the benzylic-like position of the methyl group.

-

Key Advantage: Uses commercially available, stable methylthiazoles (e.g., 2,4-dimethylthiazole).[1]

-

Limitation: Potential for over-bromination (dibromomethyl byproducts) or nuclear bromination if conditions are not strictly controlled.[1]

Comparative Analysis of Synthetic Routes

| Feature | Hantzsch Synthesis (Ring Formation) | Wohl-Ziegler (Radical Bromination) |

| Starting Material | Thioamide + 1,3-Dihaloacetone | Methyl-substituted Thiazole |

| Atom Economy | Moderate (Loss of water/HX) | High (Succinimide byproduct recycled) |

| Regioselectivity | Excellent (Dictated by ketone structure) | Variable (Requires optimization) |

| Primary Risk | Polymerization of haloketone precursors | Over-bromination / Radical quenching |

| Preferred Use | Large-scale preparation of simple cores | Late-stage functionalization of complex cores |

Part 2: Mechanistic Visualization

Mechanism: Radical Bromination of 4-Methylthiazole

The following diagram illustrates the radical chain mechanism required to convert a methyl side chain into a reactive bromomethyl handle. Note the critical role of the succinimidyl radical in maintaining the low concentration of molecular bromine (

Figure 1: Radical chain propagation in the NBS bromination of methylthiazoles.[1] The low steady-state concentration of

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)-2-methylthiazole via NBS

Objective: Convert 2,4-dimethylthiazole to 4-(bromomethyl)-2-methylthiazole. Safety Warning: Product is a lachrymator and vesicant. Perform all operations in a functioning fume hood.

Reagents:

-

2,4-Dimethylthiazole (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free bromine.

-

Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)[1]

-

Solvent:

(Classic) or Benzotrifluoride (Modern Green Alternative)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dimethylthiazole in the solvent (0.2 M concentration).

-

Addition: Add NBS and the radical initiator (BPO/AIBN) to the solution.

-

Reaction: Heat the mixture to reflux.

-

Causality: Reflux is required to thermally decompose the initiator and generate the initial radical flux.

-

-

Monitoring (Self-Validating Step):

-

Visual Check: The dense NBS solid (bottom of flask) will gradually float to the top as it converts to Succinimide (lower density). Reaction is complete when all solid is floating.

-

TLC Check: Elute with Hexane:EtOAc (4:1).[1] The bromomethyl product will have a higher

than the starting material but lower than any dibromo- byproduct.

-

-

Workup: Cool to

to precipitate remaining succinimide. Filter off the solid. -

Purification: Concentrate the filtrate. If the product is an oil, it is often used crude or purified via rapid column chromatography (neutral alumina is preferred over silica to prevent hydrolysis).[1]

Protocol 2: Stabilization as Hydrochloride Salt

Free base bromomethyl thiazoles are unstable oils that darken upon storage due to self-alkylation (quaternization).

-

Procedure: Dissolve the crude oil in anhydrous diethyl ether.

-

Acidification: Add 1M HCl in ether dropwise with vigorous stirring at

. -

Isolation: The hydrochloride salt will precipitate as a white/off-white hygroscopic solid. Filter under nitrogen.

-

Storage: Store at

in a desiccator.

Part 4: Applications in Drug Discovery

The bromomethyl group serves as a versatile electrophile for

Linker Chemistry

The high reactivity of the

-

Amines: To form aminomethyl thiazoles (common in kinase inhibitors).[1]

-

Thiols: To form thioether linkages.

-

Phenols: To form ether linkages.

Case Study Context: Ritonavir

While the HIV protease inhibitor Ritonavir utilizes a 5-hydroxymethylthiazole intermediate (derived from 5-ethoxycarbonyl precursors), the 4-(chloromethyl) and 4-(bromomethyl) analogues are widely used in research to synthesize bioisosteres. The bromomethyl derivative offers faster reaction kinetics than the chloromethyl analogue, which is advantageous when coupling with sterically hindered amines [1].

Reactivity Profile

The thiazole ring is electron-deficient at C2 but relatively neutral at C4. However, a halomethyl group at C4 is highly activated.[1]

-

Hydrolysis Risk: In aqueous media, the bromomethyl group rapidly hydrolyzes to the hydroxymethyl alcohol.

-

Dimerization: Concentrated free base solutions can undergo intermolecular N-alkylation, forming inactive quaternary ammonium salts.

References

-

Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry. (2010). Link

-

N-Bromosuccinimide (NBS) - Reagent Profile. Organic Chemistry Portal. Link

-

Thiazole Synthesis via Hantzsch Condensation. Organic Chemistry Portal. Link

-

Process for the synthesis of Ritonavir. Google Patents (US6407252B1). Link

-

Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride. Fisher Scientific. Link

Sources

An In-Depth Technical Guide to the Regioselective Alkylation of 2-Methylthiazole: Mechanisms and Methodologies

Abstract

The 2-methylthiazole scaffold is a cornerstone in modern medicinal and materials chemistry, serving as a critical building block for a diverse array of functional molecules.[1] Its utility is profoundly dependent on the ability to selectively functionalize its structure. The alkylation of 2-methylthiazole presents a classic chemoselectivity challenge, with reaction pathways leading to either C-alkylation at the exocyclic methyl group or N-alkylation at the ring's nitrogen atom. This guide provides an in-depth exploration of the mechanistic principles governing this dichotomy. We will dissect the reaction kinetics and thermodynamics, detail field-proven experimental protocols for directing the reaction toward the desired isomer, and offer insights into the causality behind critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking to master the controlled alkylation of this versatile heterocycle.

The Mechanistic Crossroads: C-Alkylation vs. N-Alkylation

The reactivity of 2-methylthiazole is dominated by two primary nucleophilic centers: the endocyclic nitrogen (N3) and, upon deprotonation, the exocyclic C2-methyl group. The nitrogen atom possesses a lone pair of electrons, rendering it inherently nucleophilic. Conversely, the protons on the C2-methyl group are significantly more acidic than typical alkyl protons due to the electron-withdrawing nature of the adjacent thiazole ring and the potential for resonance stabilization of the conjugate base. This electronic landscape creates a competitive environment where the choice of reagents and conditions dictates the kinetic and thermodynamic favorability of one alkylation pathway over the other.

-

C-Alkylation (Side-Chain Functionalization): This pathway involves the deprotonation of the methyl group using a strong, non-nucleophilic base to generate a potent carbon-based nucleophile, which then attacks an electrophilic alkylating agent.

-

N-Alkylation (Quaternization): This pathway involves the direct nucleophilic attack of the ring nitrogen's lone pair on an alkylating agent, resulting in the formation of a thiazolium salt.[2][3]

The selection between these pathways is not arbitrary; it is a deliberate choice controlled by a fundamental understanding of reaction mechanisms.

Pathway A: Selective C-Alkylation via Directed Lithiation

Achieving alkylation at the C2-methyl group requires circumventing the inherent nucleophilicity of the ring nitrogen. The strategic solution is to generate a nucleophile on the methyl group that is overwhelmingly more reactive. This is accomplished through deprotonation with a strong organolithium base.

Mechanism of C-Alkylation

The process begins with the abstraction of a proton from the 2-methyl group by a powerful base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[4][5] This step is performed at cryogenic temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to ensure kinetic control and prevent unwanted side reactions. The resulting intermediate is a resonance-stabilized 2-(lithiomethyl)thiazole, a potent carbanion. This "activated" substrate is then quenched with an electrophile, such as an alkyl halide, to forge the new carbon-carbon bond.

Caption: Mechanism for C2-methyl group alkylation.

Experimental Protocol: Synthesis of 2-Ethylthiazole

This protocol describes a representative procedure for the selective C-alkylation of 2-methylthiazole using n-BuLi and iodoethane.

Materials:

-

2-Methylthiazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Iodoethane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Workflow:

Caption: Experimental workflow for C-alkylation.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, dissolve 2-methylthiazole (1.0 eq.) in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A color change (typically to yellow or orange) indicates anion formation.

-

Anion Maturation: Stir the reaction mixture at -78 °C for 1 hour.

-

Alkylation: Add iodoethane (1.1 eq.) dropwise to the solution at -78 °C.

-

Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure 2-ethylthiazole.

Pathway B: N-Alkylation to Form Thiazolium Salts

When a strong base is omitted, the reaction defaults to the next most favorable pathway: nucleophilic attack from the ring nitrogen. This process, known as quaternization, is a straightforward and common transformation for thiazoles and other N-heterocycles.[2]

Mechanism of N-Alkylation

This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the N3 atom of the thiazole ring attacks the electrophilic carbon of an alkylating agent (e.g., iodomethane). This single concerted step involves the formation of a new N-C bond and the simultaneous cleavage of the C-leaving group bond, resulting in a positively charged N-alkylthiazolium salt.[6]

Caption: Mechanism for N-alkylation (Quaternization).

Experimental Protocol: Synthesis of 3-Methyl-2-methylthiazolium Iodide

This protocol outlines a general procedure for the quaternization of 2-methylthiazole.

Materials:

-

2-Methylthiazole

-

Iodomethane (Methyl Iodide)

-

Acetonitrile or Dichloromethane (solvent)

-

Diethyl ether (for precipitation)

Workflow:

Caption: Experimental workflow for N-alkylation.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 2-methylthiazole (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Alkylation: Add an excess of iodomethane (1.5-2.0 eq.). Caution: Iodomethane is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) for several hours to overnight. The reaction progress can be monitored by the formation of a precipitate or by analytical techniques like TLC or LC-MS.

-

Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If the product is soluble, the solvent can be partially removed under reduced pressure, and an anti-solvent like diethyl ether can be added to induce precipitation.

-

Purification: Wash the collected solid with cold diethyl ether to remove unreacted starting materials.

-

Drying: Dry the resulting thiazolium salt under vacuum to obtain the final product.

Controlling Regioselectivity: A Head-to-Head Comparison

The choice between C- and N-alkylation is a direct consequence of the chosen reaction conditions. The following table provides a concise summary for guiding experimental design.

| Parameter | Selective C-Alkylation | Selective N-Alkylation | Causality |

| Key Reagent | Strong, non-nucleophilic base (n-BuLi, LDA)[4] | None required | The base is essential to generate the C2-methyl carbanion, which is a stronger nucleophile than the N3 atom. |

| Intermediate | 2-(Lithiomethyl)thiazole anion | Neutral 2-methylthiazole | The reaction proceeds through a pre-formed, highly reactive carbanion for C-alkylation. |

| Temperature | Cryogenic (-78 °C) | Room temperature to moderate heating | Low temperature stabilizes the organolithium intermediate and ensures kinetic control, preventing side reactions. |

| Solvent | Anhydrous ethereal (THF, Et₂O) | Polar aprotic (CH₃CN, DCM) or neat | Ethereal solvents are required to solvate and stabilize the organolithium reagents.[7] |

| Electrophile | Typically alkyl halides | Reactive alkylating agents (e.g., R-I, R-OTf)[6][8] | Highly reactive electrophiles are needed for N-alkylation to proceed without a catalyst or strong base. |

Conclusion

The alkylation of 2-methylthiazole is a tunable reaction whose outcome can be precisely controlled through the deliberate application of fundamental mechanistic principles. Selective C-alkylation is achieved under kinetic control at low temperatures by employing strong bases to generate a superior carbon-based nucleophile. In contrast, N-alkylation is the default pathway under neutral or thermal conditions, proceeding via the inherent nucleophilicity of the ring nitrogen. A command of these competing mechanisms empowers chemists to strategically construct complex molecular architectures, facilitating advancements in drug discovery and materials science.

References

- Vertex AI Search Result 1.

- Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. RSC Publishing.

- Organolithium reagent. Wikipedia.

- organolithium reagents 1.

- Thiazole - Wikipedia. Wikipedia.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.

- Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry.

- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC.

- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC.

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz

- Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PMC.

- 3-Ethyl-2-(ethylimino)

- Thiazole synthesis. Organic Chemistry Portal.

- Incorporation of Poly(Itaconic Acid) with Quaternized Thiazole Groups on Gelatin-Based Films for Antimicrobial-Active Food Packaging - PMC.

- Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Request PDF.

- 2-(METHYLTHIO)THIAZOLE synthesis. ChemicalBook.

- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.

- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.

- 2-amino-4-methylthiazole - Organic Syntheses Procedure. Organic Syntheses.

- An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions.

- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy.

- Preparation and Spectrophotometric Study of Reagent 2-[2 -(6-chloro benzothiazolyl) azo].

- Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide. Benchchem.

- Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives | Request PDF.

- Why n-alkylation is more favorable than o-alkyation ? | ResearchGate.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and.

- US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents.

- 2-Methylthiazole. Chem-Impex.

- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents.

- A study of the alkylation and acyl

- Antimicrobial polymethacrylates based on quaternized 1,3-thiazole and 1,2,3-triazole side-chain groups. Polymer Chemistry (RSC Publishing).

- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Incorporation of Poly(Itaconic Acid) with Quaternized Thiazole Groups on Gelatin-Based Films for Antimicrobial-Active Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. resources.saylor.org [resources.saylor.org]

- 6. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Synthetic Utility of 5-Substituted 2-Methylthiazoles

Executive Summary

This technical guide provides a comprehensive analysis of 5-substituted 2-methylthiazoles, a privileged scaffold in medicinal chemistry. Characterized by their electron-rich sulfur and nitrogen heteroatoms, these compounds serve as versatile pharmacophores.[1] This document details their structural significance, validated synthetic pathways (specifically the Hantzsch condensation), and therapeutic profiles in antimicrobial and anticancer applications.[2] It is designed for researchers requiring actionable protocols and mechanistic insights.

Structural Significance & Pharmacophore Analysis

The 2-methylthiazole core acts as a bioisostere for pyridine and benzene rings, offering unique physicochemical properties that enhance drug-target interactions.

The "Warhead" Configuration

-

Position 2 (C2): The methyl group at C2 is not merely a lipophilic anchor; it is a metabolic handle. In many derivatives, this position is functionalized (e.g., to 2-amino-5-methylthiazole) to serve as a hydrogen bond donor/acceptor site.

-

Position 5 (C5): This is the primary vector for diversity. Substitution at C5 (e.g., acetyl, carboxyl, or heterocyclic coupling) dictates the molecule's specificity, modulating solubility and target affinity (e.g., fitting into the hydrophobic pocket of DNA gyrase).

-

S/N Heteroatoms: The sulfur atom increases lipophilicity (

), facilitating membrane permeability, while the nitrogen atom provides a lone pair for crucial hydrogen bonding with enzyme active sites (e.g., Serine or Histidine residues).[3]

Validated Synthetic Protocols

The construction of the thiazole ring is most reliably achieved via the Hantzsch Thiazole Synthesis .[4] This method is preferred for its atom economy and scalability.

Core Synthesis Workflow (Graphviz)

Caption: Figure 1.[3] General Hantzsch synthesis pathway for generating the thiazole core.[2][4] The reaction proceeds via nucleophilic attack of the sulfur on the

Detailed Protocol: Synthesis of 1-(2-methylthiazol-5-yl)ethanone

This derivative is a critical intermediate for Schiff base and hydrazone library generation.[3]

Reagents:

-

Thioacetamide (1.0 eq)

-

3-Chloro-2,4-pentanedione (1.0 eq) (or equivalent

-halo 1,3-diketone)[3] -

Ethanol (Absolute)

-

Pyridine (Catalytic)

Step-by-Step Methodology:

-

Solubilization: Dissolve 3-chloro-2,4-pentanedione (13.4 g, 0.1 mol) in 100 mL of absolute ethanol in a round-bottom flask.

-

Addition: Slowly add thioacetamide (7.5 g, 0.1 mol) with constant stirring. Note: The reaction is exothermic; temperature control is vital to prevent polymerization.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (200 g) containing sodium bicarbonate (to neutralize HCl byproduct).

-

Crystallization: The solid product precipitates. Filter under vacuum, wash with cold water, and recrystallize from ethanol/water (1:1).

-

Validation:

-

Yield: Expect 70–85%.

-

Melting Point: 68–70°C.

-

NMR Check:

H NMR should show a singlet for the C2-methyl group (~2.7 ppm) and the C5-acetyl group (~2.5 ppm).

-

Therapeutic Profiles & Biological Activity[5][6][7]

Antimicrobial Activity (DNA Gyrase Inhibition)

5-substituted 2-methylthiazoles, particularly those derivatized with hydrazones or 1,3,4-oxadiazoles at the C5 position, exhibit potent antibacterial activity.[3]

-

Mechanism: These compounds act as ATP-competitive inhibitors of bacterial DNA gyrase (GyrB subunit). The nitrogen of the thiazole ring forms a hydrogen bond with Asp73 of the ATPase active site, while the C5-substituent occupies the hydrophobic pocket.

-

Target Spectrum:

Table 1: Comparative MIC Data (Representative)

| Compound Derivative (C5-Subst) | Organism | MIC (µg/mL) | Standard (Ciprofloxacin) |

|---|---|---|---|

| 5-Acetyl-hydrazone | S. aureus | 12.5 | 6.25 |

| 5-(1,3,4-Oxadiazole)-thiol | E. coli | 25.0 | 12.5 |

| 5-Carboxylate ester | P. aeruginosa | 50.0 | 12.5 |[3]

Anticancer Activity (Apoptosis & VEGFR Inhibition)

Recent studies highlight the efficacy of these scaffolds in oncology, specifically against breast (MCF-7) and liver (HepG2) cancer lines.[3][6]

-

Mechanism:

Mechanistic Pathway Visualization (Graphviz)[9]

Caption: Figure 2. Dual mechanism of action: DNA Gyrase inhibition (antimicrobial) and VEGFR-2 kinase inhibition (anticancer).

Structure-Activity Relationship (SAR) Summary

To optimize biological activity, the following SAR rules have been established for the 2-methylthiazole scaffold:

-

The C2-Methyl Group: Essential for lipophilicity. Replacing this with a bulky group (e.g., phenyl) often reduces activity due to steric clash in the active site, unless a spacer (e.g., -NH-) is added.

-

The C5-Position:

-

Electron-Withdrawing Groups (EWG): Groups like acetyl or carboxylate increase antibacterial potency by influencing the electronic density of the ring.

-

Heterocyclic Linkages: Coupling C5 to oxadiazoles or thiadiazoles significantly enhances antioxidant and anticancer properties by providing additional hydrogen bonding sites.

-

-

Linkers: Hydrazone (-CH=N-NH-) linkers at C5 are superior to direct aryl attachment for antimicrobial activity, likely due to increased flexibility allowing better induced fit.[3][6]

References

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. MDPI. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central (PMC). Available at: [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. PubMed Central (PMC).[3] Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Physicochemical Characterization: 5-(2-(Bromomethyl)butyl)-2-methylthiazole

[1][2][3]

Executive Summary

This technical guide provides a comprehensive solubility profile and physicochemical analysis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole (CAS 1466823-78-8).[1][2] As a lipophilic alkylating agent containing a reactive alkyl bromide and a basic thiazole moiety, this molecule presents unique challenges in formulation and synthesis.[1][2] This document details its predicted physicochemical properties, solubility behavior across solvent classes, and critical stability protocols required for accurate experimental determination.[1][2]

Chemical Identity & Structural Analysis

Understanding the solubility of this molecule requires a breakdown of its structural components, which dictate its interaction with solvents.[1][2]

Structural Moieties & Solubility Impact

| Moiety | Chemical Nature | Impact on Solubility |

| Thiazole Ring | Aromatic Heterocycle | Provides planarity and π-π stacking potential.[1][2] The Nitrogen (N3) is weakly basic (pKa ~2.5), allowing pH-dependent solubility. |

| 2-Methyl Group | Small Alkyl | Increases lipophilicity slightly (+0.5 LogP) compared to the unsubstituted thiazole.[1][2] |

| Alkyl Bromide Side Chain | Branched Haloalkyl | The 2-(bromomethyl)butyl group is highly lipophilic and hydrophobic.[1][2] The C-Br bond is polarized but susceptible to hydrolysis and nucleophilic attack.[1][2] |

Physicochemical Properties (Predicted)

Due to the specific nature of this intermediate, experimental data is often proprietary.[1][2] The following values are derived from consensus QSPR (Quantitative Structure-Property Relationship) models for alkyl-thiazoles.

| Property | Predicted Value | Interpretation |

| LogP (Octanol/Water) | 3.2 – 3.8 | High Lipophilicity. The molecule will partition strongly into organic phases.[1][2] Poor water solubility is expected.[1][2] |

| pKa (Conjugate Acid) | 2.5 ± 0.5 | Weak Base. The thiazole nitrogen can be protonated in strong acids (pH < 2), significantly increasing aqueous solubility.[1][2] |

| Water Solubility (Neutral) | < 0.1 mg/mL | Practically Insoluble. At pH 7, the molecule exists in its neutral, hydrophobic form.[1][2] |

| Polar Surface Area (PSA) | ~41 Ų | Low polarity, facilitating membrane permeability and solubility in non-polar solvents.[1][2] |

Solubility Profile

3.1. Organic Solvent Solubility

The molecule exhibits "Class II" behavior (Low Solubility in Water, High Permeability/Lipophilicity).[1][2]

-

Chlorinated Solvents (DCM, Chloroform): Excellent (>100 mg/mL). The primary choice for extraction and synthesis.[1][2] The polarity of the C-Br bond aligns well with DCM.[1][2]

-

Polar Aprotic (DMSO, DMF, DMAc): High (>50 mg/mL). Suitable for nucleophilic substitution reactions, though heating may accelerate degradation.[1][2]

-

Esters & Ethers (Ethyl Acetate, THF): Good (>20 mg/mL). Good general-purpose solvents.[1][2] THF is preferred for reactions involving metal-halogen exchange.[1][2]

-

Alcohols (Methanol, Ethanol): Moderate (10–30 mg/mL). Critical Warning:[1][2] While soluble, primary alkyl bromides can undergo solvolysis (alcoholysis) in MeOH/EtOH at elevated temperatures, forming the ether byproduct.[1][2]

-

Alkanes (Hexane, Heptane): Low to Moderate. The polarity of the thiazole ring and C-Br bond reduces solubility in purely non-polar hydrocarbons compared to simple alkyl chains.[1][2]

3.2. Aqueous Solubility & pH Dependence

The solubility in water is strictly controlled by pH due to the thiazole nitrogen.[1][2]

-

pH 1–2 (0.1N HCl): Soluble. Protonation of the thiazole nitrogen (

) forms a cationic salt, drastically increasing solubility.[1][2] Risk:[1][2] Acid-catalyzed hydrolysis of the alkyl bromide is possible over time.[1][2] -

pH 7.4 (PBS): Insoluble. The molecule remains neutral and precipitates.[1][2]

-

pH > 10: Insoluble. Remains neutral.[1][2] Risk of base-catalyzed elimination (dehydrohalogenation) of the alkyl bromide.[1][2]

Experimental Determination Protocol

Objective: Accurately determine the thermodynamic solubility while mitigating the risk of chemical degradation (hydrolysis/solvolysis).

Methodology: Modified Shake-Flask (Kinetic Focus)

Standard 24-hour equilibrium methods (OECD 105) may degrade this reactive alkyl bromide.[1][2] A shorter, kinetic solubility protocol is recommended.

Step-by-Step Protocol:

-

Preparation: Weigh 5 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (buffer or organic).[1][2]

-

Agitation: Vortex for 1 minute, then shake at 25°C for 4 hours (not 24h).

-

Filtration: Filter the suspension through a 0.22 µm PTFE filter (low binding).

-

Quantification: Analyze the filtrate immediately via HPLC-UV (254 nm).

Stability Alert Workflow

The following diagram illustrates the decision logic for solvent selection and handling to prevent degradation during profiling.

Figure 1: Decision matrix for solubility profiling of reactive alkyl-thiazoles, prioritizing chemical stability.

Applications & Implications

-

Synthesis Intermediate: This molecule is a potent electrophile.[1][2] It is likely used to attach the 2-methyl-5-butylthiazole moiety to nucleophiles (amines, thiols, or enolates) in the synthesis of complex pharmaceuticals (e.g., Thiamine analogs or kinase inhibitors).[1][2]

-

Solvent Selection for Reaction:

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility.[1][2] OECD Publishing.[1][2] Link[1][2]

-

Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

-

PubChem Database. "Thiazole Derivatives and Physicochemical Properties."[1][2] National Library of Medicine.[1][2] Link

-

Meanwell, N. A. (2011).[1][2] "Solubility in Drug Discovery." Tactics in Medicinal Chemistry. Link[1][2]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution of Bromomethyl Thiazoles

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with bromomethyl thiazoles. The thiazole ring is a privileged scaffold in medicinal chemistry, and the ability to functionalize the bromomethyl group is crucial for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2] This guide delves into the underlying reaction mechanisms, provides detailed, field-proven protocols for various nucleophiles, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of Bromomethyl Thiazoles in Synthesis

The 1,3-thiazole motif is a cornerstone in the development of pharmaceuticals and biologically active agents, appearing in a wide array of FDA-approved drugs.[3] The bromomethylthiazole scaffold, in particular, serves as a versatile synthetic intermediate. The bromine atom, being a good leaving group, makes the adjacent methylene carbon highly susceptible to nucleophilic attack, enabling the facile introduction of a wide range of functional groups.[4][5] This reactivity is fundamental to the construction of C-N, C-O, and C-S bonds, which are pivotal in medicinal chemistry.[6]

The general reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile (Nu:) displaces the bromide ion from the bromomethyl group attached to the thiazole ring.

Caption: Workflow for reaction with amine nucleophiles.

Materials:

-

Bromomethyl thiazole derivative (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the bromomethyl thiazole derivative and dissolve it in anhydrous DMF.

-

Add the amine nucleophile to the solution.

-

Add the base (K₂CO₃ or Et₃N) to the reaction mixture. The base is crucial to neutralize the hydrobromic acid (HBr) byproduct. [7]4. Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reaction Conditions for Amination

| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic | K₂CO₃ | DMF | 25-40 | 2-6 | 80-95 |

| Secondary Aliphatic | K₂CO₃ | DMF | 25-50 | 4-12 | 75-90 |

| Aniline (less nucleophilic) | Et₃N | ACN | 50-80 | 12-24 | 60-80 |

Protocol 2: Reaction with Thiol Nucleophiles

The reaction with thiols provides a straightforward route to thioether derivatives. Thiols are generally excellent nucleophiles, and their corresponding thiolates are even more reactive. [8] Materials:

-

Bromomethyl thiazole derivative (1.0 eq)

-

Thiol (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Thiolate Formation (if using NaH): To a separate flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add a solution of the thiol in anhydrous THF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

-

Substitution Reaction: In another flask, dissolve the bromomethyl thiazole derivative in anhydrous THF or DMF.

-

Slowly add the pre-formed thiolate solution to the bromomethyl thiazole solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Alternative using Cs₂CO₃: If using cesium carbonate, add the bromomethyl thiazole, thiol, and Cs₂CO₃ to DMF and stir at room temperature.

-

Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Table 2: Typical Reaction Conditions for Thiolation

| Thiol Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aliphatic Thiol | NaH | THF | 0 to 25 | 1-4 | 85-98 |

| Aromatic Thiol | Cs₂CO₃ | DMF | 25 | 2-6 | 80-95 |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficiently reactive nucleophile- Steric hindrance- Inactive catalyst (if applicable)- Low reaction temperature | - Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols).- Increase the reaction temperature in increments of 10-20 °C.- Consider switching to a more polar aprotic solvent like DMSO.<[9]br>- Use a more reactive halide, such as an iodomethyl thiazole, if the bromide is not reactive enough. [7] |

| Formation of Side Products | - Over-alkylation (for primary amines)- Elimination reaction (if a strong, bulky base is used)- Ring opening of the thiazole (under harsh basic conditions)<[9]br>- Reaction with the solvent (e.g., DMF decomposition at high temperatures) [9] | - Use a slight excess (1.1-1.2 eq) of the primary amine.- Use a non-nucleophilic, milder base like K₂CO₃ or Et₃N.- Avoid excessively high temperatures and prolonged reaction times.- If solvent participation is suspected, switch to a more inert solvent like DMSO. [9] |

| Difficult Purification | - Unreacted starting material- Similar polarity of product and byproducts | - Ensure the reaction goes to completion using TLC monitoring.- Optimize the mobile phase for column chromatography; consider using a different solvent system. |

Conclusion

The nucleophilic substitution of bromomethyl thiazoles is a robust and versatile reaction for the synthesis of functionalized thiazole derivatives. A thorough understanding of the S_N_2 mechanism and the factors that influence it allows for the rational selection of reaction conditions. The protocols provided herein serve as a solid foundation for researchers to develop and optimize their synthetic routes towards novel thiazole-containing molecules for applications in drug discovery and materials science.

References

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Center for Biotechnology Information. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]

-

Efficient synthesis of new functionalized thiazoles using α-bromo ketones. ARKIVOC. [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. ResearchGate. [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

-

Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]

-

Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. [Link]

-

A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. ResearchGate. [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. [Link]

-

Nucleophilic Substitution Reactions by Electron Transfer. ACS Publications. [Link]

-

Nucleophilic Aromatic Substitution. University of Babylon. [Link]

-

Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. National Center for Biotechnology Information. [Link]

-

Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

-

Reactions of Thiols: Review. Scribd. [Link]

-

An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. National Center for Biotechnology Information. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Nucleophilic substitution. Wikipedia. [Link]

-

Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Royal Society of Chemistry. [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Chemistry of the thiazoles. Indian Academy of Sciences. [Link]

-

Thiols And Thioethers. Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Preparation of thiamine analogs using 5-(2-(Bromomethyl)butyl)-2-methylthiazole

This Application Note and Protocol guide details the synthesis of C5-branched 2-methylthiamine analogs utilizing the specialized intermediate 5-(2-(Bromomethyl)butyl)-2-methylthiazole .[1]

Introduction & Scientific Rationale

Thiamine (Vitamin B1) analogs are critical tools in metabolic research, serving as enzyme inhibitors, mechanistic probes, and potential therapeutics for metabolic dysregulation.[1] While standard thiamine synthesis involves the coupling of a pyrimidine moiety with 5-(2-hydroxyethyl)-4-methylthiazole, the introduction of complex side chains at the thiazole C5 position allows for the modulation of lipophilicity, transport kinetics, and enzyme binding affinity.[1]

This protocol focuses on the use of 5-(2-(Bromomethyl)butyl)-2-methylthiazole (CAS 1466823-78-8) .[1] This precursor offers two distinct structural advantages:

-

C2-Methylation: The presence of a methyl group at the C2 position (unlike the H in natural thiamine) typically confers antimetabolite properties , making these analogs potent inhibitors of thiamine pyrophosphokinase (TPK) and thiamine-dependent enzymes (e.g., Pyruvate Dehydrogenase).[1]

-

Reactive C5-Side Chain: The 2-(bromomethyl)butyl group provides a pre-installed electrophilic handle.[1] Unlike the standard hydroxyethyl tail, this brominated branched chain allows for facile post-coupling functionalization (e.g., introduction of fluorophores, affinity tags, or lipophilic esters) without disrupting the quaternary nitrogen center.[1]

Mechanism of Action Strategy

The synthesis relies on the Menschutkin reaction , a nucleophilic substitution where the thiazole nitrogen (N3) attacks the electrophilic methylene group of a pyrimidine precursor.[1] The challenge in this specific protocol is maintaining chemoselectivity: ensuring the thiazole nitrogen reacts with the pyrimidine electrophile while preserving the alkyl bromide on the side chain for later derivatization.[1]

Chemical Reaction Scheme

The core synthesis involves the quaternization of the thiazole nitrogen by 4-amino-5-(bromomethyl)-2-methylpyrimidine (the "Pyrimidine Head").[1]

Figure 1: Reaction pathway for the synthesis of C5-branched thiamine analogs. The thiazole N3 acts as the nucleophile to form the critical methylene bridge.[1]

Materials & Equipment

Reagents

| Component | Specification | Role |

| Thiazole Precursor | 5-(2-(Bromomethyl)butyl)-2-methylthiazole (>95%) | Nucleophilic Core |

| Pyrimidine Precursor | 4-Amino-5-(bromomethyl)-2-methylpyrimidine HBr | Electrophilic "Head" |

| Solvent | Acetonitrile (Anhydrous) or Nitromethane | Reaction Medium |

| Precipitating Agent | Diethyl Ether or Acetone | Product Isolation |

| Base (Optional) | 2,6-Lutidine | Acid Scavenger (if using free base pyrimidine) |

Safety Hazards (Critical)

-

Lachrymators: Both the pyrimidine bromide and the thiazole precursor are potent alkylating agents and lachrymators.[1] All operations must be performed in a functioning fume hood.

-

Skin Absorption: Thiazoles can penetrate skin.[1] Double-gloving (Nitrile/Laminate) is required.[1]

-

Explosion Risk: Nitromethane is shock-sensitive under certain conditions; avoid distilling to dryness.[1]

Experimental Protocol

Phase 1: Coupling Reaction (Quaternization)

This step links the pyrimidine and thiazole rings.[1]

-

Preparation:

-

Dry all glassware in an oven at 120°C for 2 hours. Assemble a reflux setup with a drying tube (CaCl₂ or Argon balloon).[1]

-

Weigh 1.0 equivalent of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide.[1]

-

Weigh 1.1 equivalents of 5-(2-(Bromomethyl)butyl)-2-methylthiazole.[1] Note: A slight excess of the thiazole drives the reaction to completion.[1]

-

-

Solvation:

-

Reaction:

-

Heat the mixture to reflux (82°C) with vigorous magnetic stirring.

-

Maintain reflux for 12–16 hours .[1] The suspension typically clears as the reactants dissolve and then becomes cloudy again as the quaternary salt product precipitates (depending on solubility).[1]

-

Monitoring: Monitor by TLC (eluent: DCM/MeOH 9:1).[1] The starting thiazole (high Rf) should disappear; the product will stay at the baseline.[1]

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then chill to 0°C in an ice bath.

-

If a precipitate forms: Filter the solid under vacuum (Schlenk filtration preferred to avoid moisture).[1]

-

If no precipitate: Add cold Diethyl Ether (3x volume) to induce precipitation.[1] Triturate the oil/solid until it becomes a powder.[1]

-

Wash the filter cake with cold ether/MeCN (3:1) to remove unreacted thiazole.[1]

-

-

Drying:

-

Dry the solid under high vacuum (0.1 mmHg) over P₂O₅ for 24 hours. The product is hygroscopic.[1]

-

Phase 2: Post-Coupling Functionalization (Optional)

The resulting product contains a reactive primary bromide on the C5-butyl chain.[1] This can be modified to create specific probes.

-

To create a Hydroxyl-analog (Pseudo-Thiamine):

-

Dissolve the quaternary salt in water/acetic acid . Heat at 60°C for 4 hours to hydrolyze the alkyl bromide to an alcohol.[1]

-

-

To create a Thiol-analog (for disulfide crosslinking):

-

React the salt with Thiourea in ethanol (reflux), followed by mild alkaline hydrolysis.

-

Characterization Standards

The synthesized analog must be validated using the following criteria:

| Method | Expected Signal | Interpretation |

| 1H NMR (D₂O) | Singlet at ~9.5–10.0 ppm | C2-H of Thiazole (if H); here it is Methyl , so look for singlet at ~2.8 ppm.[1] |

| 1H NMR (D₂O) | Singlet at ~5.5 ppm | Methylene bridge (-CH2-) between rings.[1] |

| 1H NMR (D₂O) | Multiplets at 3.4–3.6 ppm | Side chain -CH2-Br protons (if unreacted).[1] |

| Mass Spec (ESI+) | M+ peak (cation mass) | Confirms the quaternary cation formation.[1] |

| Solubility | High in water/MeOH; Low in Ether | Confirms salt formation.[1] |

Troubleshooting & Optimization

-

Problem: Product is an oil/gum.

-

Cause: Residual solvent or impurities preventing crystallization.[1]

-

Solution: Dissolve in minimum Methanol and add dropwise to vigorously stirring Diethyl Ether. Repeat trituration.

-

-

Problem: Low Yield.

-

Problem: Side Reactions.

References

-

Thiamine Synthesis Fundamentals

-

Thiazole Precursor Data

-

2-Methylthiamine Antagonism

-

Analog Design Strategy

Sources

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-methyl thiazole, 3581-87-1 [thegoodscentscompany.com]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Guide: Stabilization & Handling of Bromomethyl Thiazoles

This guide serves as a specialized technical resource for researchers working with bromomethyl thiazoles (e.g., 4-(bromomethyl)thiazole). These intermediates are notoriously unstable due to the high reactivity of the "benzylic-like" C-Br bond, which is prone to rapid hydrolysis and polymerization.

Core Issue: The Hydrolysis Mechanism

The bromomethyl group on a thiazole ring is electronically similar to a benzyl bromide but significantly more reactive due to the electron-deficient nature of the heteroaromatic ring.

-

The Mechanism: The thiazole ring (electron-withdrawing) activates the exocyclic methylene carbon, making it highly susceptible to nucleophilic attack (

). -

The Culprit: Trace moisture. Water acts as a nucleophile, displacing the bromide to form hydroxymethyl thiazole and HBr.

-

The Cascade: The generated HBr can autocatalyze further degradation or induce polymerization of the thiazole ring.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways between the desired functionalization and the unwanted hydrolysis.

Figure 1: Competitive reaction pathways for bromomethyl thiazoles. Green arrows indicate the desired synthetic route; red/grey paths indicate degradation.

Experimental Protocols: Synthesis & Workup

Module A: Synthesis (Radical Bromination)

Objective: Synthesize 4-(bromomethyl)thiazole with <1% hydrolysis.

Protocol:

-

Reagents: Use N-Bromosuccinimide (NBS) and AIBN (catalyst) in anhydrous

or Benzotrifluoride (a greener alternative). -

Drying: Pre-dry the solvent over 4Å molecular sieves for 24 hours.

-

Reaction: Reflux under an Argon atmosphere. Crucial: Do not open the system to air until cooled.[1]

-

Filtration: Filter off the succinimide byproduct rapidly. Use a fritted funnel under a blanket of Nitrogen.

Module B: The "No-Aqueous" Workup (Recommended)

Why: Aqueous washes (bicarbonate/brine) are the #1 cause of yield loss. The interface between the organic solvent and water allows rapid hydrolysis.

Procedure:

-